Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate
Overview
Description
Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate is a member of the potassium organotrifluoroborate family. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group imparts unique properties to the compound, making it valuable in synthetic chemistry.
Scientific Research Applications
Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of advanced materials and fine chemicals.
Mechanism of Action
Target of Action
The primary target of the compound Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate is the palladium (II) complex in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action results in the formation of a new carbon–carbon bond, which can have significant downstream effects in various synthetic pathways .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide array of organic compounds, making the compound a versatile reagent in organic chemistry .
Action Environment
The action of this compound is influenced by environmental factors. The compound is known to be moisture- and air-stable, and remarkably compliant with strong oxidative conditions . These properties suggest that the compound’s action, efficacy, and stability can be maintained in a variety of environmental conditions .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of 4-bromoaniline with a suitable boron reagent. One common method is the nucleophilic substitution reaction where potassium bromo- and iodomethyltrifluoroborates are used as starting materials. These intermediates are prepared via the reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen difluoride .
Industrial Production Methods
On an industrial scale, the production of potassium organotrifluoroborates involves similar synthetic routes but optimized for large-scale operations. The key steps include the preparation of intermediates, purification through crystallization, and ensuring the stability of the final product by storing it under inert conditions to prevent moisture and air degradation .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different organoboron derivatives.
Substitution: It is commonly used in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts are frequently used in cross-coupling reactions, with bases such as potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions include various boronic acids, esters, and other organoboron compounds, which are valuable intermediates in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
Uniqueness
Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate is unique due to the presence of the 4-bromophenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the reaction outcome is required .
Properties
IUPAC Name |
potassium;[3-(4-bromoanilino)-3-oxopropyl]-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BBrF3NO.K/c11-7-1-3-8(4-2-7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOKFODZPISPMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=C(C=C1)Br)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BBrF3KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1705578-14-8 | |
Record name | Borate(1-), [3-[(4-bromophenyl)amino]-3-oxopropyl]trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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